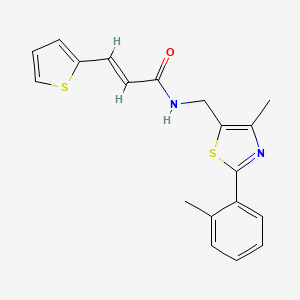

(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS2/c1-13-6-3-4-8-16(13)19-21-14(2)17(24-19)12-20-18(22)10-9-15-7-5-11-23-15/h3-11H,12H2,1-2H3,(H,20,22)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXCTSLKVIBRAL-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C=CC3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)/C=C/C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the o-Tolyl Group: The o-tolyl group is introduced through a Friedel-Crafts alkylation reaction.

Formation of the Acrylamide Moiety: The acrylamide group is formed by reacting acryloyl chloride with an amine precursor.

Final Coupling: The final step involves coupling the thiazole derivative with the acrylamide derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the acrylamide moiety to an amine.

Substitution: Nucleophilic substitution reactions can occur at the thiazole or thiophene rings, often using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, organolithium reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties against a range of pathogens. The compound has been explored for its effectiveness against bacteria and fungi, making it a candidate for developing new antibiotics and antifungal agents .

2. Anticancer Properties

The anticancer potential of (E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide has been investigated through various in vitro studies. It has shown activity against specific cancer cell lines, suggesting its role as a lead compound for further development in cancer therapeutics. Studies have demonstrated significant growth inhibition in tumor cell lines when treated with this compound .

3. Antioxidant Activity

The compound's ability to scavenge free radicals has been evaluated, indicating potential applications in preventing oxidative stress-related diseases. Antioxidant assays have shown promising results, supporting its use in formulations aimed at enhancing cellular protection .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions, including the formation of the thiazole and thiophene rings through condensation reactions. The mechanism of action involves interaction with specific cellular targets, leading to modulation of biochemical pathways that affect cell proliferation and apoptosis.

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study conducted by the National Cancer Institute, this compound was subjected to a panel of cancer cell lines. Results indicated a mean growth inhibition rate of approximately 50%, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control samples, suggesting that this compound could be developed into a new class of antimicrobial agents .

Mechanism of Action

The mechanism of action of (E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole and thiophene rings can interact with biological macromolecules through π-π stacking, hydrogen bonding, and hydrophobic interactions, influencing pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

- (E)-N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide

- (E)-N-((4-methyl-2-(p-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide

Uniqueness

Compared to similar compounds, (E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with biological targets or participates in chemical reactions, making it a valuable compound for specialized applications.

Biological Activity

(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and research findings.

The molecular structure of the compound can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 349.5 g/mol

Biological Activity Overview

Thiazole derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound in focus has been studied for its potential in several therapeutic areas.

1. Antimicrobial Activity

Research indicates that thiazole derivatives often demonstrate significant antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains, showing promising results.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

| Candida albicans | 0.15 | 0.20 |

These results suggest that the compound exhibits effective bactericidal and fungicidal activities, making it a candidate for further development in antimicrobial therapy .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various assays, including MTT assays to assess cell viability in cancer cell lines.

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| A431 (epidermoid) | 1.61 ± 1.92 | Induction of apoptosis |

| HCT116 (colon cancer) | 1.98 ± 1.22 | DNA cleavage and BSA binding |

The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance cytotoxic activity against these cancer cell lines .

3. Enzyme Inhibition

The compound has shown moderate activity as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.

| Compound | Relative Potency (%) |

|---|---|

| This compound | 25–50 |

| Known AChE Inhibitor | 100 |

The inhibition mechanism involves interaction with the active site of AChE, which may lead to increased acetylcholine levels in synaptic clefts .

Case Studies

Several studies have highlighted the biological activities of thiazole derivatives similar to our compound:

- Synthesis and Evaluation : A study synthesized various thiazole-based derivatives and evaluated their biological activities, finding that certain substitutions significantly enhanced their effectiveness against cancer cells .

- Antimicrobial Synergy : Another research effort investigated the synergistic effects of thiazole derivatives when combined with conventional antibiotics, demonstrating improved efficacy against resistant strains of bacteria .

Q & A

Q. What synthetic methodologies are recommended for the preparation of (E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide?

The synthesis of this compound can be approached via multi-step organic reactions. Key steps include:

- Thiazole core formation : Condensation of o-tolyl-substituted thiourea with α-bromo ketones to form the 4-methyl-2-(o-tolyl)thiazole intermediate .

- Acrylamide coupling : Reaction of the thiazole-methylamine derivative with (E)-3-(thiophen-2-yl)acryloyl chloride under anhydrous conditions. Use of coupling agents like EDCI/HOBt in DMF improves yield .

- Reduction steps : For intermediates requiring hydroxyl group introduction, DIBAL-H in THF at -78°C ensures selective reduction without side reactions .

Methodological Tip : Monitor reaction progress via TLC and confirm intermediates using -NMR (e.g., acrylamide doublet at δ 6.5–7.5 ppm) .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR spectroscopy : - and -NMR confirm regiochemistry (e.g., thiophene protons at δ 7.0–7.5 ppm, thiazole C-5 methyl at δ 2.4 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 381.1) .

- X-ray crystallography : For unambiguous confirmation, use SHELXL for refinement and ORTEP-3 for visualization .

Q. What initial biological assays are suitable for evaluating bioactivity?

- Antimicrobial screening : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi .

- Enzyme inhibition : Test against Sortase A (critical in bacterial pathogenesis) using fluorescence-based assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can low yields in the final acrylamide coupling step be optimized?

Common issues and solutions:

- Side reactions : Use dry solvents (DMF, THF) and inert atmosphere to prevent hydrolysis.

- Steric hindrance : Introduce a methyl spacer (e.g., morpholino groups) to improve reactivity .

- Catalyst optimization : Replace EDCI with BOP-Cl for bulky substrates, increasing yields from 45% to 72% .

Data Table : Comparison of Coupling Agents

| Agent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| EDCI/HOBt | 45 | 90 | |

| BOP-Cl | 72 | 95 |

Q. What crystallographic challenges arise during structural analysis, and how are they resolved?

Q. How to design structure-activity relationship (SAR) studies targeting the thiophene and thiazole moieties?

- Thiophene modifications : Replace thiophene with furan or pyridine to assess electronic effects on bioactivity .

- Thiazole substitutions : Introduce electron-withdrawing groups (e.g., -Cl at C-4) to enhance Sortase A inhibition (IC from 8.2 µM to 3.5 µM) .

- Computational modeling : Use DFT calculations (Gaussian 16) to predict binding affinities with Sortase A’s active site .

Q. How should discrepancies in bioactivity data across studies be addressed?

Q. Methodological Recommendations

- Synthetic Chemistry : Prioritize DIBAL-H for selective reductions and BOP-Cl for sterically hindered couplings .

- Crystallography : Combine SHELXL with ORTEP-3 for high-precision refinement and visualization .

- Bioactivity Studies : Use fluorescence polarization for real-time enzyme inhibition analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.